(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
The compound seems to be a derivative of triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, triazolopyrimidines are generally synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings including a triazolopyrimidine ring and a piperazine ring. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, but without specific information on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, which is not available .Scientific Research Applications
Synthesis and Chemical Properties
- Novel triazole derivatives, including triazolopyrimidines, have been synthesized and evaluated for their chemical properties and potential applications. These compounds are of interest due to their diverse chemical reactivity and potential as intermediates in pharmaceutical synthesis. For example, the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities have been explored, highlighting the chemical versatility of triazole compounds similar in structure to the compound (Bektaş et al., 2007).
Antimicrobial Activities
- Compounds with triazole and pyrimidine motifs have been studied for their antimicrobial properties. These studies have led to the discovery of compounds with good to moderate activity against various microorganisms. This line of research indicates the potential of such compounds, including those similar to "(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone," in the development of new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the proliferation of cancer cells . The compound’s inhibitory activity against CDK2 is significant, with some derivatives showing IC50 values in the nanomolar range .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway, which is critical for cell cycle progression . By inhibiting CDK2, the compound disrupts this pathway, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include significant alterations in cell cycle progression and the induction of apoptosis within cells . These effects contribute to the compound’s potent anti-proliferative activity against various cancer cell lines .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation .
Cellular Effects
In terms of cellular effects, this compound has been found to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It exerts its effects by altering cell cycle progression and inducing apoptosis within cells . These effects are likely due to its interaction with CDK2, which plays a key role in regulating cell cycle progression .
Molecular Mechanism
At the molecular level, 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine exerts its effects by binding to CDK2 and inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell death .
Temporal Effects in Laboratory Settings
Given its potent inhibitory effects on CDK2, it is likely that the compound’s effects would be observable shortly after administration and would persist as long as the compound remains in the system .
properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-32-19-9-5-8-18(14-19)23(31)29-12-10-28(11-13-29)21-20-22(25-16-24-21)30(27-26-20)15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVAZXWJEBGGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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